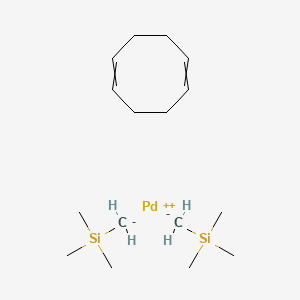
cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) is an organometallic compound with the chemical formula C16H34PdSi2. This compound is known for its applications in catalysis and organic synthesis. It is a gray powder that is insoluble in water and has a molecular weight of 389.032 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) can be synthesized through the reaction of cycloocta-1,5-diene with methanidyl(trimethyl)silane in the presence of a palladium(2+) catalyst. The reaction typically occurs under inert gas conditions at room temperature .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process ensures high yield and purity of the final product. The compound is then isolated and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(4+) complexes.
Reduction: It can be reduced to palladium(0) complexes.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments .
Scientific Research Applications
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological systems as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets include organic molecules with functional groups that can coordinate with the palladium center .
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,5-diene: A cyclic hydrocarbon used as a ligand in organometallic chemistry.
Methanidyl(trimethyl)silane: An organosilicon compound used in organic synthesis.
Palladium(2+) complexes: Various palladium complexes with different ligands and oxidation states.
Uniqueness
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) is unique due to its specific combination of ligands and the palladium center, which provides distinct catalytic properties. This uniqueness makes it highly effective in specific catalytic applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMCDCLCEZMOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34PdSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














